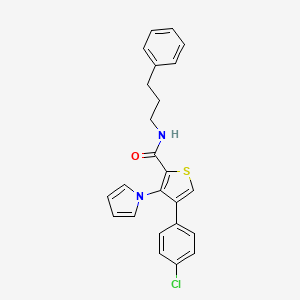

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

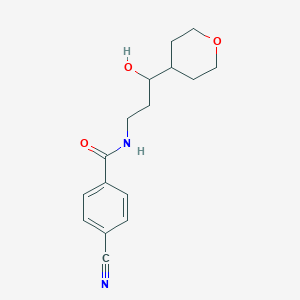

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively researched in the field of pharmacology. It was first synthesized in the 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it was never developed as a pharmaceutical drug.

Aplicaciones Científicas De Investigación

Hydrogen Bonding in Anticonvulsant Enaminones

Research into hydrogen bonding within anticonvulsant enaminones has shown the significance of the structural arrangement and intermolecular interactions in determining the pharmacological efficacy of such compounds. The study on enaminones, including derivatives with chlorophenyl groups, highlights the role of hydrogen bonding in forming stable molecular configurations (Kubicki et al., 2000).

Synthesis and Properties of Polyamides

Investigations into the synthesis of polyamides and poly(amideimide)s based on aromatic diamines featuring chlorophenyl and other substituents reveal their potential as high-performance polymeric materials. These studies demonstrate the versatility of thiophene derivatives in creating materials with desirable thermal stability and mechanical properties (Hsiao et al., 1995).

Heterocyclic Synthesis with Nitriles

Research into the synthesis of heterocyclic compounds using nitriles as starting materials has led to the creation of various thiophene and thieno[2,3-d]pyrimidine derivatives. This work showcases the chemical versatility of thiophene derivatives in synthesizing a wide range of biologically relevant molecules (Abdelrazek, 1989).

Electrochemical Polymerization of Terthiophene Derivatives

The electrochemical polymerization of terthiophene derivatives has been explored for the development of conducting polymers. This research underlines the impact of aromatic substituents on the polymerizability and properties of the resulting polymers, with applications in electronic materials (Visy et al., 1994).

Dearomatizing Rearrangements of Lithiated Thiophenecarboxamides

Studies on the dearomatizing rearrangements of lithiated thiophenecarboxamides have uncovered pathways to transform thiophene derivatives into pyrrolinones, azepinones, and other valuable heterocyclic structures. This research highlights the synthetic utility of thiophene derivatives in accessing complex heterocyclic frameworks (Clayden et al., 2004).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSHCLJNILXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)

![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)

![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)

![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)